molecular formula C17H11FN2O6S B11946431 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide CAS No. 1868-64-0

4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide

Cat. No.: B11946431
CAS No.: 1868-64-0
M. Wt: 390.3 g/mol
InChI Key: LYEFVXNLPOHNLG-UHFFFAOYSA-N
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Description

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide is a chemical compound with the molecular formula C17H11FN2O6S and a molecular weight of 390.349 g/mol . This compound is known for its unique structural features, including a fluorosulfonyl group, a hydroxyl group, and a nitro group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide involves several stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to produce the compound in larger quantities.

Chemical Reactions Analysis

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorosulfonyl and nitro groups into other compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to react with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide can be compared with other similar compounds, such as:

    4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide: Similar structure but with a chloro group instead of a fluorosulfonyl group.

    1-Hydroxy-5’-fluorosulfonyl-2-naphth-o-anisidide: Contains a methoxy group in addition to the fluorosulfonyl group.

    Phenyl 4-fluorosulfonyl-1-hydroxy-2-naphthoate: Features a phenyl group attached to the naphthalene ring.

These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

1868-64-0

Molecular Formula

C17H11FN2O6S

Molecular Weight

390.3 g/mol

IUPAC Name

4-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C17H11FN2O6S/c18-27(25,26)11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)

InChI Key

LYEFVXNLPOHNLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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